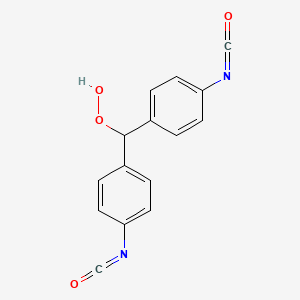![molecular formula C13H20O2 B14491501 2-[2-(2-Methylcyclopenta-1,3-dien-1-yl)ethoxy]oxane CAS No. 63936-63-0](/img/structure/B14491501.png)
2-[2-(2-Methylcyclopenta-1,3-dien-1-yl)ethoxy]oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-Methylcyclopenta-1,3-dien-1-yl)ethoxy]oxane is an organic compound with a unique structure that combines a cyclopentadiene ring with an oxane (tetrahydropyran) ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methylcyclopenta-1,3-dien-1-yl)ethoxy]oxane typically involves the alkylation of 2-methylcyclopentadiene with an appropriate ethoxy oxane derivative. The reaction conditions often require the use of a strong base, such as sodium hydride, to deprotonate the cyclopentadiene and facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(2-Methylcyclopenta-1,3-dien-1-yl)ethoxy]oxane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxane ring to a more saturated form.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, typically in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce more saturated derivatives of the original compound.
Applications De Recherche Scientifique
2-[2-(2-Methylcyclopenta-1,3-dien-1-yl)ethoxy]oxane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which 2-[2-(2-Methylcyclopenta-1,3-dien-1-yl)ethoxy]oxane exerts its effects involves interactions with various molecular targets. The cyclopentadiene ring can participate in Diels-Alder reactions, forming adducts with dienophiles. The oxane ring can undergo ring-opening reactions, leading to the formation of new functional groups and structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylcyclopentane-1,3-dione: This compound shares the cyclopentadiene ring but lacks the oxane ring.
Cyclopentadiene: A simpler compound with a similar diene structure.
Uniqueness
2-[2-(2-Methylcyclopenta-1,3-dien-1-yl)ethoxy]oxane is unique due to its combination of a cyclopentadiene ring and an oxane ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile building block for various applications.
Propriétés
Numéro CAS |
63936-63-0 |
|---|---|
Formule moléculaire |
C13H20O2 |
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
2-[2-(2-methylcyclopenta-1,3-dien-1-yl)ethoxy]oxane |
InChI |
InChI=1S/C13H20O2/c1-11-5-4-6-12(11)8-10-15-13-7-2-3-9-14-13/h4-5,13H,2-3,6-10H2,1H3 |
Clé InChI |
NUEKQVQWWPWVER-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CC=C1)CCOC2CCCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


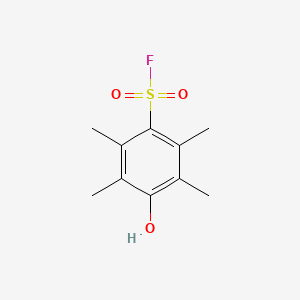
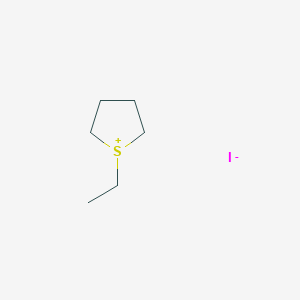

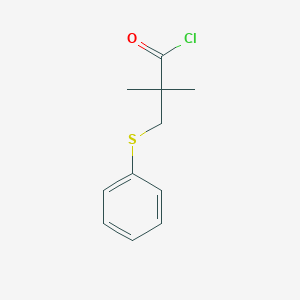

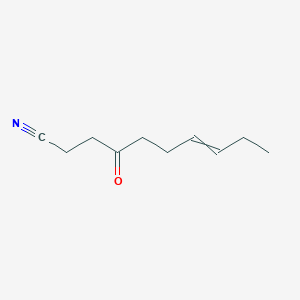
![2-[(Propan-2-yl)oxy]pyrazine](/img/structure/B14491454.png)
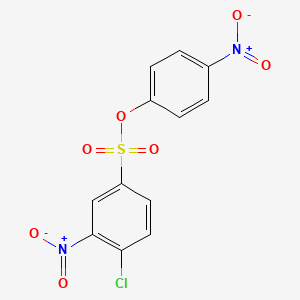
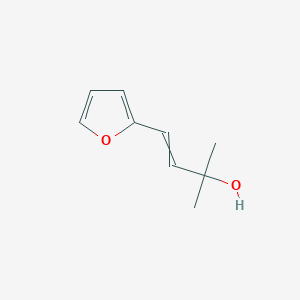
![2,2'-[(2,4,5,6-Tetrabromo-1,3-phenylene)bis(methyleneoxy)]di(ethan-1-ol)](/img/structure/B14491484.png)


